molecular formula C7H4INS B1592812 6-Iodobenzo[d]thiazole CAS No. 654070-00-5

6-Iodobenzo[d]thiazole

Cat. No. B1592812
CAS RN: 654070-00-5
M. Wt: 261.08 g/mol
InChI Key: NICZKYFUJVAZLV-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H5INS. It has a molecular weight of 262.09 . It is a solid substance that is stored in a refrigerator .


Molecular Structure Analysis

The InChI code for 6-Iodobenzo[d]thiazole is 1S/C7H5INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4,10H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Iodobenzo[d]thiazole is a solid substance stored at room temperature .

Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including 6-Iodobenzo[d]thiazole, have been found to exhibit antimicrobial properties . They are used in the synthesis of various drugs, including sulfathiazole, a short-acting sulfa drug .

Antiretroviral Applications

Thiazole derivatives are used in the synthesis of antiretroviral drugs, such as Ritonavir . These drugs are used in the treatment of HIV/AIDS .

Antifungal Applications

Thiazole compounds have been found to have antifungal properties . An example of this is Abafungin, an antifungal drug .

Anticancer Applications

Thiazole derivatives have been found to have anticancer properties . They are used in the synthesis of drugs like Tiazofurin, which is used in cancer treatment .

Anti-Alzheimer Applications

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . They have been found to have anti-Alzheimer properties .

Antihypertensive Applications

Thiazole derivatives have been found to have antihypertensive properties . They are used in the treatment of high blood pressure .

Industrial Applications

Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Biological Activities

Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Safety and Hazards

The safety information for 6-Iodobenzo[d]thiazole includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 . These codes refer to specific hazards and precautions associated with the compound.

properties

IUPAC Name

6-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICZKYFUJVAZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626898
Record name 6-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodobenzo[d]thiazole

CAS RN

654070-00-5
Record name 6-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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